
2-(Pentylsulfanyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentylsulfanyl)-1-phenylethan-1-one: 1-phenyl-2-(pentylthio)ethanone , is an organic compound. Its chemical formula is C12H16OS . The compound features a phenyl group attached to a central ethanone (ketone) moiety, with a pentylthio (sulfanyl) substituent.
Vorbereitungsmethoden
Synthetic Routes:
Thioether Synthesis: The compound can be synthesized by reacting (acetophenone) with (pentylthiol) in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Radical Addition: Another approach involves the radical addition of a pentyl radical to the phenyl ring of acetophenone. This method requires specific conditions and initiators.
Industrial Production: Industrial-scale production methods typically involve the thioether synthesis route due to its practicality and efficiency.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The ketone group in 2-(Pentylsulfanyl)-1-phenylethan-1-one can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: this compound → 2-(Pentylsulfanyl)-1-phenylethanoic acid
- Reduction: this compound → 2-(Pentylsulfanyl)-1-phenylethanol
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Flavor and Fragrance Industry: Contributes to the aroma of certain foods and perfumes.
Medicinal Chemistry: Investigated for potential pharmacological activities.
Wirkmechanismus
The exact mechanism of action for 2-(Pentylsulfanyl)-1-phenylethan-1-one depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-(Pentylsulfanyl)-1-phenylethan-1-one is unique due to its sulfur-containing substituent, similar compounds include:
1-Phenylethanone: Lacks the sulfur atom.
1-Phenyl-2-(methylthio)ethanone: Contains a methylthio group instead of pentylthio.
Eigenschaften
| 114628-96-5 | |
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
2-pentylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H18OS/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI-Schlüssel |
ZZTHRKOAMWRQTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


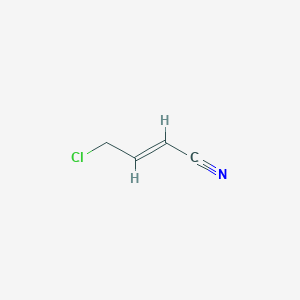
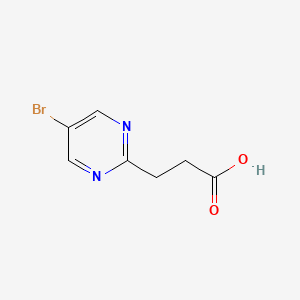

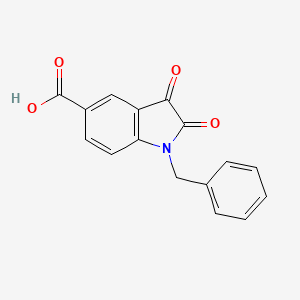
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
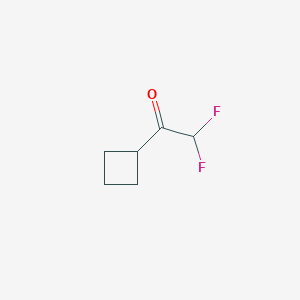

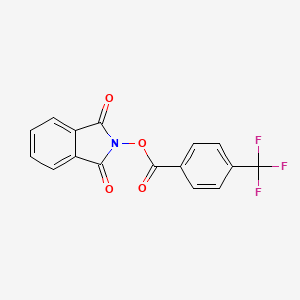
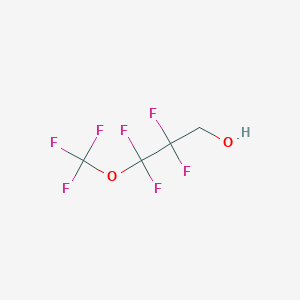
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
